

Indole-7-carboxylic acid physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indole-7-carboxylic acid*

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An In-depth Technical Guide to Indole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **indole-7-carboxylic acid**. It includes detailed experimental protocols for its synthesis and analysis, along with visualizations of key experimental and logical workflows relevant to its application in research and drug development.

Core Physical and Chemical Properties

Indole-7-carboxylic acid is a heterocyclic compound that serves as a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules.^[1] Its unique structure allows for diverse functionalization, making it a key intermediate in medicinal chemistry.

Table 1: Physical Properties of **Indole-7-carboxylic Acid**

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₂	[2]
Molecular Weight	161.16 g/mol	[2]
Appearance	White to Gray to Brown powder/crystal	[1]
Melting Point	202 °C	[1]
Boiling Point	419.6 ± 18.0 °C (Predicted)	[1]
Density	1.408 ± 0.06 g/cm ³ (Predicted)	[1]
Water Solubility	Soluble	[1]

Table 2: Chemical and Spectroscopic Properties of **Indole-7-carboxylic Acid**

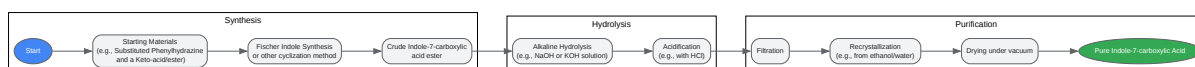
Property	Value	Source
IUPAC Name	1H-indole-7-carboxylic acid	[2]
CAS Number	1670-83-3	[2]
pKa	4.55 ± 0.10 (Predicted)	[1]
¹ H NMR	See detailed protocol below	
¹³ C NMR	See detailed protocol below	
IR Spectroscopy	See detailed protocol below	
Mass Spectrometry	See detailed protocol below	

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of **indole-7-carboxylic acid**.

A common route for the synthesis of indole derivatives is the Fischer indole synthesis. A more specific method for a substituted indole-2-carboxylic acid involves the hydrolysis of its ester,

which can be adapted. For instance, the synthesis of 4-bromo-7-methylindole-2-carboxylic acid involves the hydrolysis of its ethyl ester using a potassium hydroxide solution.[3] A general workflow for synthesizing and purifying **indole-7-carboxylic acid** is illustrated below.



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General Synthesis and Purification Workflow for Indole Carboxylic Acids.

Protocol for Hydrolysis of an Indole Ester to **Indole-7-carboxylic Acid** (Adapted):

- Dissolution: Dissolve the crude **indole-7-carboxylic acid** ester in a suitable alcohol (e.g., ethanol).
- Hydrolysis: Add an aqueous solution of a base, such as 10% potassium hydroxide, to the ester solution.[3]
- Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Isolation of Crude Acid:
 - If a solid precipitates, filter the mixture.
 - Dissolve the solid in water.
 - For decolorization, activated carbon can be added, and the solution refluxed, followed by filtration.
- Acidification: Acidify the aqueous solution with a dilute acid (e.g., 10% hydrochloric acid) to precipitate the carboxylic acid.[3]

- Purification:
 - Filter the precipitated solid.
 - Wash the solid with cold water.
 - Dry the purified **indole-7-carboxylic acid** under a vacuum.[3]

Solid carboxylic acids can be effectively purified by recrystallization from appropriate solvents such as ethanol, aqueous ethanol, or toluene.[4]

General Protocol:

- Dissolve the crude **indole-7-carboxylic acid** in a minimum amount of a hot solvent.
- Allow the solution to cool slowly to room temperature to form crystals.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under a vacuum.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of **indole-7-carboxylic acid**.

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

¹H NMR Spectroscopy:

- The acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm.[\[5\]](#)
- The N-H proton of the indole ring also gives a characteristic signal.
- The aromatic protons on the indole ring will show characteristic splitting patterns in the aromatic region (approximately 7-8.5 ppm).

¹³C NMR Spectroscopy:

- The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-180 ppm.[\[5\]](#)
- The carbons of the indole ring will have distinct chemical shifts that can be assigned based on established data for indole derivatives.[\[6\]](#)

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

- For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

Expected Characteristic Absorptions:

- O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.
- N-H Stretch (Indole): A peak around 3400 cm⁻¹ is characteristic of the N-H bond in the indole ring.[\[7\]](#)
- C=O Stretch (Carbonyl): A strong absorption band should appear between 1760 and 1690 cm⁻¹.
- C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.[\[7\]](#)

- C-O Stretch: A band in the 1320-1210 cm^{-1} region corresponds to the C-O single bond.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation and Analysis:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- The sample is then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[\[8\]](#)[\[9\]](#)
- The analysis can be performed in either positive or negative ion mode. For carboxylic acids, negative ion mode ($[\text{M-H}]^-$) is often effective.[\[10\]](#)

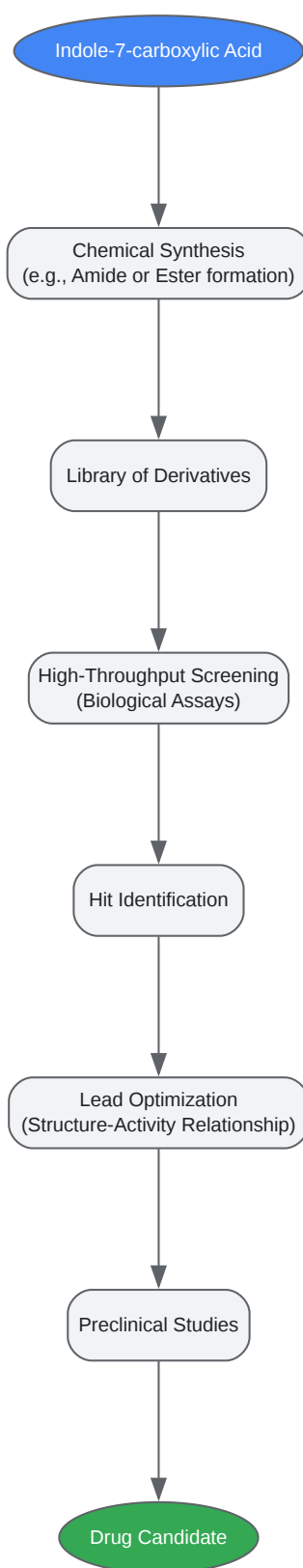
Expected Results:

- The molecular ion peak corresponding to the exact mass of **indole-7-carboxylic acid** ($\text{C}_9\text{H}_7\text{NO}_2$) should be observed.
- Characteristic fragmentation patterns can provide further structural confirmation.

Application in Drug Discovery

Indole carboxylic acids are recognized as important scaffolds in drug discovery due to their diverse biological activities.[\[11\]](#) They can serve as starting materials for the synthesis of more complex molecules with therapeutic potential, such as anticancer or antiviral agents.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

The general workflow for utilizing **indole-7-carboxylic acid** in a drug discovery program is outlined below.



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Logical Workflow for **Indole-7-carboxylic Acid** in Drug Discovery.

This workflow highlights the journey from a basic building block like **indole-7-carboxylic acid** to a potential drug candidate through systematic chemical modification and biological evaluation. The carboxylic acid moiety provides a convenient handle for creating a diverse library of derivatives, for example, through amide bond formation with various amines.^[12] These derivatives can then be screened for desired biological activities, and promising "hits" can be further optimized to improve their potency, selectivity, and pharmacokinetic properties.

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